![molecular formula C23H26N2O5 B557571 2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)acetic acid CAS No. 142810-18-2](/img/structure/B557571.png)
2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)acetic acid
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Overview
Description
The compound is a specialty chemical, possibly used in the synthesis of other compounds .
Synthesis Analysis
The exact synthesis process for this compound is not provided in the available resources .Molecular Structure Analysis
The molecular formula for this compound is C29H25NO4, and it has a molecular weight of 451.52 .Physical And Chemical Properties Analysis
Detailed physical and chemical properties for this compound are not provided in the available resources .Scientific Research Applications
Anti-inflammatory Properties
A study by Burch et al. (1991) delved into the anti-inflammatory properties of N-(fluorenyl-9-methoxycarbonyl) amino acids, a category to which the specified compound belongs. The research highlighted the broad spectrum of anti-inflammatory activity exhibited by these compounds against conditions such as oxazolone dermatitis in mice and adjuvant arthritis in rats, both of which involve activated T lymphocytes. Notably, one of the compounds, N-(fluorenyl-9-methoxycarbonyl)leucine (NPC 15199), demonstrated the capability to block neutrophil recruitment into the inflammatory site without being a general myelotoxin. This suggests a potential application of such compounds in treating inflammatory diseases by targeting T-lymphocyte activation and leukocyte infiltration without adversely affecting white cell functions or bone marrow progenitor numbers (Burch et al., 1991).
Therapeutic Efficacy in Colitis
Lowe and Noronha-Blob (2005) evaluated the therapeutic efficacy of the leukocyte recruitment inhibitor, NPC 15669 (another compound closely related to the specified chemical), in acetic acid-induced colitis in rats. The findings indicated that NPC 15669 significantly inhibited myeloperoxidase accumulation and colonic lesion scores, promoting the healing of ulcers and restoration of mucosal architecture. This highlights the potential of such compounds to prevent colonic damage and accelerate healing processes in inflammatory conditions, even when administered post-inflammation peak (Lowe & Noronha-Blob, 2005).
Metabolism and Biological Potency
Research on the metabolism of amino acids and their derivatives, such as those conducted by Tanaka et al. (1980), provides insights into the physiological roles of these compounds, including keto-enol tautomerization in branched-chain amino acid metabolism. Studies like these contribute to our understanding of the metabolic pathways and potential therapeutic applications of compounds like 2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)acetic acid (Tanaka et al., 1980).
Mechanism of Action
Target of Action
Fmoc-Ile-Gly-OH, also known as 2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid, is primarily used in the field of peptide synthesis . The compound doesn’t have a specific biological target, but rather, it plays a crucial role in the construction of peptides, serving as a building block in the formation of larger peptide chains .
Mode of Action
The mode of action of Fmoc-Ile-Gly-OH is based on its role as a protecting group in peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used to prevent unwanted reactions at the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed by a base, typically piperidine .
Biochemical Pathways
In the context of biochemical pathways, Fmoc-Ile-Gly-OH is involved in the process of solid-phase peptide synthesis (SPPS) . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in SPPS .
Result of Action
The primary result of the action of Fmoc-Ile-Gly-OH is the successful synthesis of peptides. The Fmoc group protects the amine group during peptide bond formation, preventing unwanted side reactions . Once the peptide bond is formed, the Fmoc group is removed, allowing for the next amino acid to be added to the growing peptide chain .
Action Environment
The action of Fmoc-Ile-Gly-OH is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of Fmoc protection and deprotection . The compound is typically stored at a temperature of 2-8°C .
Future Directions
properties
IUPAC Name |
2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-3-14(2)21(22(28)24-12-20(26)27)25-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,3,12-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPMIIMLKAWZFO-QKKBWIMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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